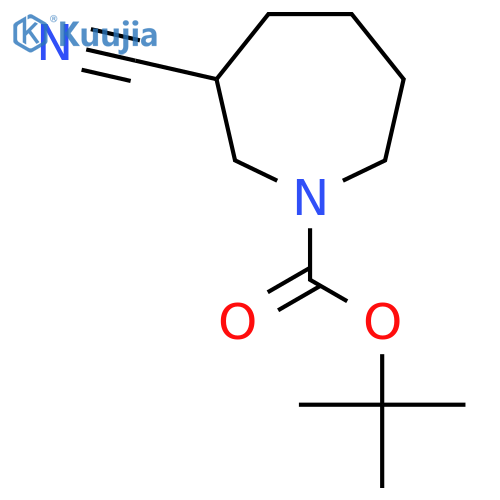

Cas no 1784386-41-9 (tert-butyl 3-cyanoazepane-1-carboxylate)

tert-butyl 3-cyanoazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- t-Butyl 3-cyanoazepane-1-carboxylate

- tert-butyl 3-cyanoazepane-1-carboxylate

- SY344240

- CS-0310060

- BS-43732

- EN300-7323844

- 1784386-41-9

- 1-Boc-azepane-3-carbonitrile

- 1-Boc-3-cyanoazepane

- Tert-butyl3-cyanoazepane-1-carboxylate

- MFCD28631443

-

- MDL: MFCD28631443

- インチ: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3

- InChIKey: QGYWDIMUFLWANK-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCCCC(C#N)C1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 224.152477885g/mol

- どういたいしつりょう: 224.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 53.3

tert-butyl 3-cyanoazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4441-25 G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 25g |

¥ 21,120.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4441-25G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 25g |

¥ 21,120.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D775524-1G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 1g |

$395 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4441-10 G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 95% | 10g |

¥ 22,605.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4441-5 G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 5g |

¥ 6,336.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4441-5 G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 95% | 5g |

¥ 13,464.00 | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4441-100G |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 100g |

¥ 52,800.00 | 2023-04-14 | |

| 1PlusChem | 1P01JWKO-500mg |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 95% | 500mg |

$221.00 | 2024-06-18 | |

| eNovation Chemicals LLC | D775524-5g |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 5g |

$1190 | 2025-02-26 | |

| eNovation Chemicals LLC | D775524-500mg |

tert-butyl 3-cyanoazepane-1-carboxylate |

1784386-41-9 | 97% | 500mg |

$260 | 2024-07-21 |

tert-butyl 3-cyanoazepane-1-carboxylate 関連文献

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

8. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

tert-butyl 3-cyanoazepane-1-carboxylateに関する追加情報

tert-butyl 3-cyanoazepane-1-carboxylate (CAS No. 1784386-41-9): A Comprehensive Overview

tert-butyl 3-cyanoazepane-1-carboxylate (CAS No. 1784386-41-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to tert-butyl 3-cyanoazepane-1-carboxylate.

Chemical Structure and Properties

tert-butyl 3-cyanoazepane-1-carboxylate is a derivative of azepane, a seven-membered nitrogen-containing heterocyclic compound. The presence of the tert-butyl group and the cyano functionality imparts unique chemical and physical properties to this compound. The tert-butyl group provides steric protection and enhances the stability of the molecule, while the cyano group contributes to its reactivity and functional versatility. The compound is typically synthesized through a multi-step process involving the formation of an azepane ring followed by functional group modifications.

The molecular formula of tert-butyl 3-cyanoazepane-1-carboxylate is C12H20N2O2, with a molecular weight of approximately 220.30 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of tert-butyl 3-cyanoazepane-1-carboxylate has been reported in several research studies, each highlighting different approaches to achieve the desired product. One common method involves the cyclization of a suitable precursor followed by functional group transformations. For instance, a typical synthetic route might start with the formation of an azepane ring from an appropriate starting material, such as an amino alcohol or an amine derivative. The resulting azepane can then be functionalized with a tert-butyl protecting group and a cyano moiety through selective reactions.

A recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method for tert-butyl 3-cyanoazepane-1-carboxylate. This method involves the sequential addition of reagents under controlled conditions to achieve high yields and purity. The use of mild reaction conditions and readily available starting materials makes this approach particularly attractive for large-scale production.

Biological Activity and Applications

tert-butyl 3-cyanoazepane-1-carboxylate has shown promising biological activity in various preclinical studies. One area of significant interest is its potential as a lead compound for the development of new drugs targeting neurological disorders. Research has demonstrated that compounds with similar structural features can modulate specific neurotransmitter systems, making them valuable candidates for therapeutic intervention.

A study published in the Journal of Medicinal Chemistry reported that derivatives of tert-butyl 3-cyanoazepane-1-carboxylate exhibited potent inhibitory activity against certain enzymes involved in neurodegenerative diseases. These findings suggest that further optimization and modification of the core structure could yield compounds with enhanced therapeutic efficacy.

In addition to neurological applications, tert-butyl 3-cyanoazepane-1-carboxylate has also been explored for its potential in cancer research. Preliminary studies have shown that certain derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. This selective cytotoxicity makes these compounds attractive candidates for further investigation as potential anticancer agents.

Clinical Trials and Future Prospects

The promising preclinical results for compounds derived from tert-butyl 3-cyanoazepane-1-carboxylate have paved the way for further clinical evaluation. Several pharmaceutical companies are currently conducting Phase I clinical trials to assess the safety and pharmacokinetic properties of these compounds in human subjects. Early data from these trials have been encouraging, with no major adverse effects reported.

If these initial trials are successful, subsequent Phase II and III trials will be conducted to evaluate the efficacy and safety of these compounds in larger patient populations. The ultimate goal is to develop safe and effective treatments for various diseases, including neurological disorders and cancer.

Safety Considerations and Handling Guidelines

tert-butyl 3-cyanoazepane-1-carboxylate strong >, it is essential to follow standard laboratory safety protocols to ensure the well-being of researchers and laboratory personnel. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn at all times when handling this compound. p > p >< p >In case of accidental exposure or spillage, immediate action should be taken to neutralize or contain the substance according to established emergency procedures. Regular training on safe handling practices is recommended for all individuals working with < strong > tert-butyl 3-cyanoazepane-1-carboxylate strong > to minimize risks associated with its use. p > p >< p >Conclusion p > p >< p >< strong > tert-butyl 3-cyanoazepane-1-carboxylate strong > (CAS No. 1784386-41-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to optimize its properties and evaluate its potential in treating various diseases, particularly neurological disorders and cancer. As new findings continue to emerge, < strong > tert-butyl 3-cyanoazepane-1-carboxylate strong > is poised to play a significant role in advancing medical science. p > article > response >

1784386-41-9 (tert-butyl 3-cyanoazepane-1-carboxylate) 関連製品

- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)

- 29109-77-1(Acetamide,N-1,2-benzisothiazol-3-yl-)

- 1849255-16-8(3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride)

- 2680893-73-4(methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)

- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)

- 1361904-83-7(2'-Bromomethyl-2,3-dichloro-3'-fluoro-biphenyl)

- 2229682-90-8(Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate)

- 1805624-33-2(Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate)

- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)

- 96089-43-9(Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)